

# Pik-108: A Technical Guide to its Selectivity for p110β over p110δ

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pik-108** is a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in dissecting the roles of different Class I PI3K isoforms. This technical guide provides an in-depth analysis of the selectivity of **Pik-108**, with a specific focus on its differential activity towards the p110 $\beta$  and p110 $\delta$  catalytic subunits. Understanding this selectivity is critical for its application as a research tool and for the development of next-generation isoform-specific PI3K inhibitors.

## Data Presentation: Pik-108 Isoform Selectivity

The inhibitory activity of **Pik-108** against various Class I PI3K isoforms has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against p110 $\beta$  and p110 $\delta$ .



| PI3K Isoform | IC50 (nM) | Assay Type | Enzyme<br>Source                                                                                                    | Reference |
|--------------|-----------|------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| p110β        | 57        | HTRF Assay | Recombinant human PI3Kβ expressed in baculovirus- infected Sf9 cells                                                | [1]       |
| p110δ        | 658       | HTRF Assay | Poly-His tagged human PI3Kδ co-expressed with p85α in baculovirus-infected Sf9 cells                                | [2]       |
| ρ110α        | >10000    | HTRF Assay | N-terminus poly-<br>His tagged<br>human PI3Kα<br>co-expressed<br>with p85α in<br>baculovirus-<br>infected Sf9 cells | [2]       |

Note: Lower IC50 values indicate greater potency.

## **PI3K Signaling Pathway**

The diagram below illustrates the canonical Class I PI3K signaling pathway. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Both p110 $\beta$  and p110 $\delta$  are key components of this pathway, though their expression and specific downstream functions can vary between cell types. While p110 $\beta$  is ubiquitously expressed, p110 $\delta$  is found predominantly in hematopoietic cells.[3]





Click to download full resolution via product page

Caption: Simplified PI3K signaling pathway.

## **Experimental Protocols**

The determination of **Pik-108**'s IC50 values against p110 $\beta$  and p110 $\delta$  was conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust biochemical assay is widely used for inhibitor screening and characterization.

## Biochemical HTRF Kinase Assay for p110 $\beta$ and p110 $\delta$ Inhibition



#### 1. Reagents and Materials:

- Enzymes: Recombinant human PI3Kβ (p110β/p85α) and PI3Kδ (p110δ/p85α) expressed in a baculovirus/Sf9 insect cell system.[2]
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
- Detection Reagents: HTRF detection reagents, including a europium cryptate-labeled antiphospho-serine/threonine antibody and an XL665-labeled streptavidin.
- ATP: Adenosine triphosphate.
- Assay Buffer: Kinase buffer appropriate for PI3K activity (e.g., Tris-HCl, MgCl2, DTT, BSA).
- Pik-108: Serial dilutions of Pik-108 in DMSO.
- Microplates: Low-volume 384-well microplates.
- 2. Experimental Workflow:

The following diagram outlines the typical workflow for a biochemical kinase assay to determine inhibitor potency.





Click to download full resolution via product page

Caption: Typical biochemical kinase assay workflow.



#### 3. Assay Procedure:

- Inhibitor Preparation: A serial dilution of Pik-108 is prepared in DMSO and then further diluted in assay buffer.
- Enzyme and Inhibitor Pre-incubation: The PI3K enzyme (either p110 $\beta$  or p110 $\delta$ ) is pre-incubated with the various concentrations of **Pik-108** for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
- Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the lipid substrate (PIP2) and ATP.
- Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.
- Detection: The HTRF detection reagents are added to the wells to stop the reaction and initiate the detection signal.
- Signal Measurement: After an incubation period to allow for the development of the HTRF signal, the plate is read on a compatible microplate reader.
- Data Analysis: The HTRF signal is used to calculate the percentage of inhibition for each
   Pik-108 concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

## Conclusion

The quantitative data and experimental protocols presented in this guide demonstrate that **Pik-108** is a potent inhibitor of the p110 $\beta$  isoform of PI3K, with approximately 11.5-fold greater selectivity for p110 $\beta$  over p110 $\delta$ . This defined selectivity profile makes **Pik-108** a valuable pharmacological tool for investigating the specific roles of these two closely related lipid kinases in various cellular and physiological contexts. For drug development professionals, the methodologies outlined here provide a robust framework for the characterization of novel PI3K inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pik-108: A Technical Guide to its Selectivity for p110β over p110δ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610105#pik-108-selectivity-for-p110-vs-p110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.